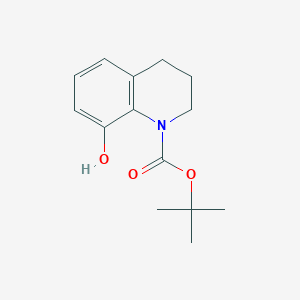

Tert-butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

Description

tert-Butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is a substituted dihydroquinoline derivative characterized by a tert-butyl carbamate group at position 1 and a hydroxyl group at position 8 of the partially saturated quinoline ring. Its CAS registry number is 676255-10-0 . Such methods typically yield moderate to high purity (66–94% yields) .

Properties

IUPAC Name |

tert-butyl 8-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-9-5-7-10-6-4-8-11(16)12(10)15/h4,6,8,16H,5,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWQQSPYRGHGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672564 | |

| Record name | tert-Butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676255-10-0 | |

| Record name | tert-Butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of 8-hydroxyquinoline with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate has shown promise in medicinal chemistry, particularly as an antioxidant and anti-inflammatory agent. Its structure allows it to interact with biological systems effectively.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups, such as this derivative, can scavenge free radicals, thereby reducing oxidative stress. A study demonstrated that derivatives of dihydroquinoline compounds exhibited significant antioxidant properties in vitro, suggesting potential therapeutic uses in conditions related to oxidative damage .

Anti-inflammatory Properties

In vivo studies have indicated that this compound can modulate inflammatory pathways. For instance, it was shown to inhibit the production of pro-inflammatory cytokines in macrophages, making it a candidate for treating inflammatory diseases .

Materials Science Applications

The unique properties of this compound also lend themselves to applications in materials science.

Polymer Additive

This compound can be used as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polyolefins has been reported to improve the mechanical properties and longevity of the materials under UV exposure .

Nanocomposite Development

Recent advancements have explored the use of this compound in developing nanocomposites. When combined with nanoparticles, it has been shown to enhance the electrical conductivity and mechanical strength of the resulting materials .

Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis.

Synthesis of Bioactive Compounds

This compound is utilized in synthesizing various bioactive molecules. For example, it can be transformed into other functionalized quinolines that exhibit antimicrobial properties. A notable case study highlighted its role in synthesizing novel quinoline derivatives that showed significant activity against resistant bacterial strains .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Medicinal Chemistry | Antioxidant and anti-inflammatory agent |

| Materials Science | Polymer additive for UV resistance |

| Synthetic Chemistry | Intermediate for bioactive compound synthesis |

Case Studies

- Antioxidant Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various dihydroquinoline derivatives, including this compound. Results showed a significant reduction in oxidative stress markers in treated cells compared to controls .

- Polymer Research : In a research paper on polymer additives, this compound was incorporated into polyethylene films. The modified films exhibited improved mechanical properties and resistance to UV degradation over extended periods .

- Synthesis of Antimicrobial Agents : A recent synthesis project highlighted how this compound was used as a precursor for creating novel antimicrobial agents effective against multi-drug resistant pathogens .

Mechanism of Action

The mechanism of action of Tert-butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the dihydroquinoline core significantly impacts physicochemical properties. Key analogs include:

Key Observations :

Key Observations :

- Catalyst Choice : Iridium catalysts enable enantioselective synthesis (up to 92% ee) for analogs with chiral centers , whereas palladium-based methods are preferred for cross-coupling reactions .

- Yield Variability : Yields range from 59.4% to 94%, influenced by steric hindrance and reaction optimization.

Spectroscopic Comparisons

$^{1}\text{H}$ NMR Shifts :

- tert-Butyl 6-hydroxy analog : Aromatic protons appear at δ 7.58–6.86 ppm, with tert-butyl protons at δ 1.52 ppm .

$^{13}\text{C}$ NMR Shifts :

Mass Spectrometry :

- tert-Butyl analogs typically exhibit [M+Na]$^+$ peaks in HRMS, e.g., m/z 312.1572 for C${17}$H${23}$NO$_3$Na .

Biological Activity

Tert-butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate (CAS Number: 676255-10-0) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on available literature.

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

- Structure : The compound features a quinoline core with a tert-butyl ester and a hydroxyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the esterification of 8-hydroxyquinoline derivatives. Various methods have been reported, including the use of coupling agents and specific reaction conditions to optimize yield and purity .

Antimicrobial Activity

Research indicates that compounds related to 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumonia, with inhibition zones comparable to standard antibiotics . The structure of the compound contributes to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Antioxidant Properties

This compound has demonstrated antioxidant activity. In vitro studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models, which is pivotal in preventing cellular damage associated with various diseases .

Neuroprotective Effects

The compound's potential neuroprotective effects have been evaluated concerning neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), enzymes linked to Alzheimer's disease pathology. The inhibition constants (IC50 values) indicate that it may effectively penetrate the blood-brain barrier (BBB) without significant toxicity at therapeutic concentrations .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits low toxicity in various cell lines, including HeLa cells and primary fibroblasts. Concentrations below 200 µM were found to be non-toxic, suggesting a favorable safety profile for further therapeutic exploration .

Case Studies and Research Findings

A study published in PMC highlighted the synthesis of a series of hybrid compounds based on the quinoline structure, demonstrating potent inhibition against AChE and MAOs. Among these compounds, those with structural modifications similar to tert-butyl 8-hydroxy-3,4-dihydroquinoline showed promising results in terms of both efficacy and safety .

| Compound | IC50 (µM) AChE | IC50 (µM) MAO-A | IC50 (µM) MAO-B | Toxicity (PC12 Cells) |

|---|---|---|---|---|

| 3e | 0.28 | 0.91 | 2.81 | Non-toxic up to 12.5 |

| Tert-butyl 8-hydroxy... | TBD | TBD | TBD | Non-toxic up to 200 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.